3-methyl-α-Pyrrolidinopropiophenone (hydrochloride)
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Overview
Description
The α-pyrrolidinophenones (α-PPPs) are a class of designer drugs, typified by α-PPP and 4-methyl-α-PPP. Although structurally related to amphetamines and cathinones, the pharmacology and toxicology of members of this class have not been elucidated. 3-methyl-α-PPP is a structural isomer of 4-methyl-α-PPP, having the methyl group at the 3 position, rather than the 4 position, of the phenyl group. This product is intended for forensic and research applications.
Scientific Research Applications
Metabolism and Detection
Metabolism in Urine
Studies have focused on the metabolism of 3-methyl-α-Pyrrolidinopropiophenone (hydrochloride), referred to as MPPP in these studies. It was found that in rat urine, MPPP is completely metabolized through various processes like oxidative desamination, hydroxylation, and dehydrogenation (Springer, Peters, Fritschi, & Maurer, 2002). This complete metabolism indicates intricate biochemical pathways involved in the body's processing of MPPP.
Toxicological Detection
The ability to detect MPPP metabolites in urine via gas chromatography-mass spectrometry (GC-MS) has been a focus of research. This detection method is crucial for toxicological studies, enabling researchers to trace and identify the presence and transformation of MPPP in biological systems (Springer et al., 2002).
Enzymatic Involvement
Role of Cytochrome P450 Enzymes
Research has identified specific enzymes, particularly cytochrome P450 enzymes like CYP2C19 and CYP2D6, involved in the metabolism of MPPP. Understanding these enzymes' roles is vital in comprehending how the body processes MPPP and its analogs (Springer, Paul, Staack, Kraemer, & Maurer, 2003).
Enzymatic Reactions
The identification of specific enzymatic reactions, such as hydroxylation and demethylation, provides insights into the metabolic pathways and potential biological interactions of MPPP (Springer et al., 2003).
Analytical Characterization
Characterization in Forensic Context
The analytical characterization of MPPP and its derivatives has been crucial in forensic science. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to identify and quantify these compounds in complex cases (Ameline et al., 2019).
Detection in Blood Samples
The development of methods like matrix-assisted laser desorption ionization (MALDI)–time-of-flight (TOF)–mass spectrometry for detecting pyrrolidino cathinones in human blood is a significant advancement in analytical toxicology. This method offers rapid and sensitive detection, essential for forensic and clinical toxicology (Minakata et al., 2013).
Synthesis and Chemical Processes
- Chemical Synthesis: Research has also been conducted on the synthesis of compounds structurally related to MPPP, exploring efficient chemical processes and reactions. This research is fundamental in developing novel compounds for various applications, including potential pharmaceutical uses (Reddy et al., 2010).
properties
Product Name |
3-methyl-α-Pyrrolidinopropiophenone (hydrochloride) |
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Molecular Formula |
C14H19NO · HCl |
Molecular Weight |
253.8 |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-6-5-7-13(10-11)14(16)12(2)15-8-3-4-9-15;/h5-7,10,12H,3-4,8-9H2,1-2H3;1H |
InChI Key |
DRPHGPKMCWBJAA-UHFFFAOYSA-N |
SMILES |
O=C(C(C)N1CCCC1)C2=CC(C)=CC=C2.Cl |
synonyms |
3-methyl-α-PPP; 3-methyl PPP |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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